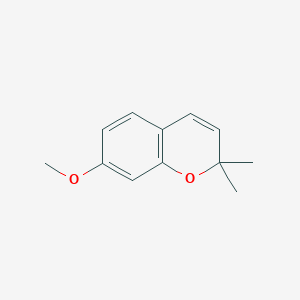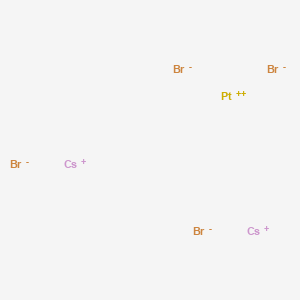
Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinate(2-), tetrabromo-, dicesium, (SP-4-1)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a rare platinum-based compound that has been synthesized using various methods and has shown promising results in various fields of research.
Mécanisme D'action
The mechanism of action of Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)- is not fully understood, but it is believed to involve the interaction of the compound with specific cellular components. It has been found to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic processes.
Effets Biochimiques Et Physiologiques
Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)- has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. It has also been found to inhibit the activity of certain enzymes and proteins, leading to the inhibition of bacterial and fungal growth. Furthermore, it has been shown to have low toxicity in normal cells, making it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)- is its versatility in various fields of research. It has shown promising results in cancer treatment, antibacterial and antifungal applications, and catalysis. Furthermore, it has low toxicity in normal cells, making it a potential candidate for cancer treatment. However, one of the main limitations of Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)- is its complex synthesis process, which makes it challenging to obtain a pure and stable compound. Furthermore, its mechanism of action is not fully understood, which limits its potential applications.
Orientations Futures
There are several future directions for the research on Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)-. One of the main areas of research is its potential use in cancer treatment. Further studies are needed to understand its mechanism of action and to optimize its efficacy and toxicity in cancer cells. Another area of research is its potential use in antibacterial and antifungal applications. Further studies are needed to optimize its antibacterial and antifungal properties and to understand its mechanism of action. Furthermore, Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)- has shown potential as a catalyst in various chemical reactions, and further studies are needed to explore its potential applications in this field.
Méthodes De Synthèse
The synthesis of Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)- is a complex process that involves the reaction of cesium bromide, platinum(II) chloride, and bromine in a specific ratio. The reaction is carried out in a solvent under controlled conditions, and the resulting product is purified using various techniques such as recrystallization and chromatography. The synthesis of Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)- is a time-consuming and challenging process, but it is essential for obtaining a pure and stable compound.
Applications De Recherche Scientifique
Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)- has been extensively studied for its potential applications in various fields of research. It has shown promising results in cancer treatment, as it has been found to induce apoptosis in cancer cells and inhibit tumor growth. It has also been studied for its potential antibacterial and antifungal properties, as well as its ability to act as a catalyst in various chemical reactions. Furthermore, it has been used in the development of new materials and nanotechnology.
Propriétés
Numéro CAS |
15278-82-7 |
|---|---|
Nom du produit |
Platinate(2-), tetrabromo-, dicesium, (SP-4-1)- |
Formule moléculaire |
Br4Cs2Pt |
Poids moléculaire |
780.5 g/mol |
Nom IUPAC |
dicesium;platinum(2+);tetrabromide |
InChI |
InChI=1S/4BrH.2Cs.Pt/h4*1H;;;/q;;;;2*+1;+2/p-4 |
Clé InChI |
VNANLZNGVFHUHV-UHFFFAOYSA-J |
SMILES |
[Br-].[Br-].[Br-].[Br-].[Cs+].[Cs+].[Pt+2] |
SMILES canonique |
[Br-].[Br-].[Br-].[Br-].[Cs+].[Cs+].[Pt+2] |
Autres numéros CAS |
15278-82-7 |
Synonymes |
dicesium tetrabromoplatinate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenylfuro[3,2-b]pyridine](/img/structure/B95193.png)
![1, 2, 3, 4, 5, 6-Hexahydropyrrolo [3,2,1-I,J] quinolone-2](/img/structure/B95195.png)
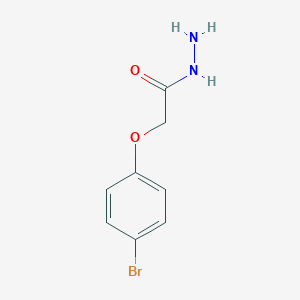
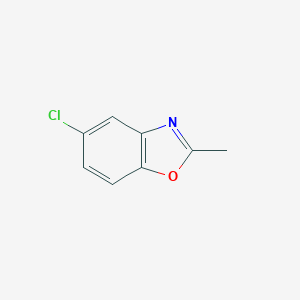
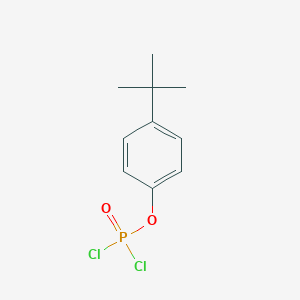
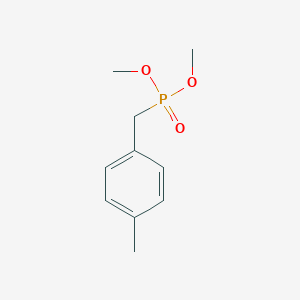
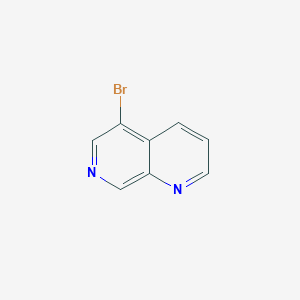
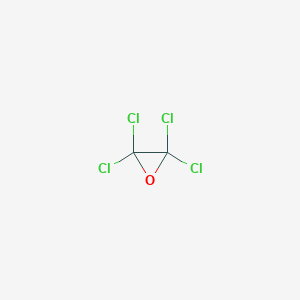


![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)
